molecular formula C17H29ClOSi B8557405 2,6-Di-t-butyl-4-methylphenoxydimethylchlorosilane CAS No. 90101-29-4

2,6-Di-t-butyl-4-methylphenoxydimethylchlorosilane

Cat. No. B8557405
Key on ui cas rn: 90101-29-4
M. Wt: 312.9 g/mol
InChI Key: DDDJKVFRSZFKPM-UHFFFAOYSA-N
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Patent
US04539406

Procedure details

A mixture of 2,6-di-t-butyl-4-methylphenol (110 g, 0.5M), acetonitrile (500 ml), triethylamine (70 ml, 0.5M) and dichlorodimethylsilane (61 ml, 0.5M) was refluxed for 16 hours. The solvent was evaporated and the residue extracted with toluene (500 ml). The toluene extract was evaporated and the residue recrystallised from acetonitrile to give the title compound (90 g, 57%) m.p. 119°-121° (Found: C,65 65; H,9.4%. C17H29ClOSi requires C,65.2; H,9.3%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].C(#N)C.[Cl:20][Si:21](Cl)([CH3:23])[CH3:22]>C(N(CC)CC)C>[C:12]([C:7]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[O:16][Si:21]([CH3:23])([CH3:22])[Cl:20])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
61 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with toluene (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(O[Si](Cl)(C)C)C(=CC(=C1)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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